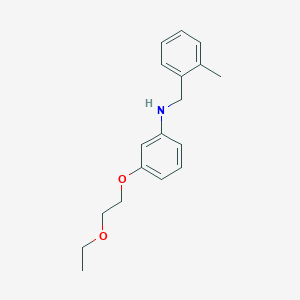
N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine
描述
N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine, commonly referred to as DEPBD, is an organic compound with a wide range of applications in both scientific research and industrial applications. DEPBD is a colorless, water-soluble compound with a low melting point, making it an ideal choice for a variety of experiments. DEPBD has been used as a reagent in a variety of laboratory experiments, and its ability to react with other compounds makes it an excellent choice for use in a variety of synthetic processes. In addition, DEPBD has been used in a range of scientific research applications, from biochemistry to physiology.
作用机制
DEPBD is an organic compound that acts as a reagent in a variety of laboratory experiments. It is a colorless, water-soluble compound that has a low melting point, making it an ideal choice for a variety of experiments. DEPBD has been used as a reagent in a variety of laboratory experiments, and its ability to react with other compounds makes it an excellent choice for use in a variety of synthetic processes.
Biochemical and Physiological Effects
DEPBD has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, DEPBD has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In physiology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics of various drugs. In addition, DEPBD has been used in a variety of laboratory experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions.
实验室实验的优点和局限性
DEPBD has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of DEPBD is its low melting point, which allows it to be used in a variety of experiments. Additionally, DEPBD is a water-soluble compound, making it an ideal choice for experiments that require the use of water-soluble reagents. Furthermore, DEPBD is a highly reactive compound, making it an excellent choice for use in a variety of synthetic processes. However, DEPBD is also a relatively unstable compound, which can lead to unwanted side reactions in some experiments.
未来方向
The future of DEPBD is likely to be a bright one, as the compound has a wide range of applications in both scientific research and industrial applications. In the future, DEPBD may be used in a variety of new scientific research applications, such as the study of drug-receptor interactions and the development of new drugs. Additionally, DEPBD may be used in a variety of industrial applications, such as the synthesis of new chemicals and the development of new materials. Finally, DEPBD may be used in a variety of laboratory experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions.
科学研究应用
DEPBD has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, DEPBD has been used as a reagent in a variety of experiments, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of protein-ligand interactions. In physiology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In pharmacology, DEPBD has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics of various drugs.
属性
IUPAC Name |
4-N,4-N-diethyl-1-N-(2-phenoxyethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-15-21-18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXWDNQWJERTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid](/img/structure/B1385617.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline](/img/structure/B1385622.png)
![N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine](/img/structure/B1385628.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385630.png)

![3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline](/img/structure/B1385633.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385636.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385637.png)
